molecular formula C12H8N2O5 B13150032 1-Nitro-2-(3-nitrophenoxy)benzene CAS No. 2914-74-1

1-Nitro-2-(3-nitrophenoxy)benzene

Cat. No.: B13150032
CAS No.: 2914-74-1
M. Wt: 260.20 g/mol
InChI Key: AWQDMBLZVJNEHG-UHFFFAOYSA-N
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Description

1-Nitro-2-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitro-substituted aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-2-(3-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with nitric acid in the presence of sulfuric acid, followed by the reaction with 3-nitrochlorobenzene. The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

1-Nitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-amino-2-(3-aminophenoxy)benzene, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Nitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Nitro-2-(3-nitrophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions .

In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the derivative used .

Comparison with Similar Compounds

1-Nitro-2-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds, such as:

    Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring. It is less complex but widely used in industrial applications.

    2,4-Dinitrophenol: Contains two nitro groups at different positions on the benzene ring. It is known for its use as a pesticide and in biochemical research.

    1,3-Dinitrobenzene: Another compound with two nitro groups, but positioned differently on the benzene ring.

Properties

CAS No.

2914-74-1

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-2-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H

InChI Key

AWQDMBLZVJNEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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